molecular formula C7H12N2OS B1267193 2-Morpholinoethyl isothiocyanate CAS No. 63224-35-1

2-Morpholinoethyl isothiocyanate

Cat. No. B1267193
CAS RN: 63224-35-1
M. Wt: 172.25 g/mol
InChI Key: SDNSCXCXVQHBGH-UHFFFAOYSA-N
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Description

2-Morpholinoethyl isothiocyanate is a compound that has been studied for its potential in various chemical reactions and its structural significance. This summary consolidates findings from research on its synthesis, molecular structure, and properties.

Synthesis Analysis

The synthesis of related morpholino compounds typically involves reactions of isocyanates or thiocyanates with morpholine or derivatives thereof. For instance, N-(2-Chloroethyl)morpholine-4-carboxamide is synthesized through the reaction of 2-chloroethyl isocyanate and morpholine, showcasing a method that may be relevant to producing compounds like 2-Morpholinoethyl isothiocyanate (Ujam et al., 2014).

Molecular Structure Analysis

The structure of related morpholino compounds, such as 1-(2-Morpholinoethyl)-3-(3-phenylacryloyl)thiourea, reveals a cis-trans configuration around the thiourea moiety, which might suggest similar structural characteristics for 2-Morpholinoethyl isothiocyanate. These structures are determined through methods like X-ray diffraction, providing insights into the spatial arrangement of atoms within the molecule (Hassan et al., 2011).

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Novel Derivatives : 2-Morpholinoethyl isothiocyanate is used in synthesizing novel derivatives, such as cinnamoyl thiourea derivatives, which are analyzed using spectroscopic techniques like IR and NMR, and crystallography (Hassan et al., 2011).

  • Creation of Copper Complexes : It's involved in the synthesis of copper complexes, as demonstrated by studies on N-morpholine or N,N-diethyl, N'-monosubstituted benzoyl thioureas (Mohamadou et al., 1994).

  • Peptide Synthesis : It is utilized as a coupling agent in peptide synthesis, indicated by its use in making sulfate esters from alcohols (Griffin, 2001).

Chemical Reactions and Properties

  • Insertion Reactions : Studies have shown its involvement in insertion reactions with CO2 and isothiocyanates into the Si–N-bond of methyl(N-morpholino)silanes (Herbig et al., 2018).

  • Formation of Heterocyclic Systems : It is used in generating different heterocyclic systems, such as triazoline, thiadiazolidine, and quinazoline, which have potential biological activities (Hemdan, 2010).

  • Crystal and Molecular Structure Analysis : Research into the crystal and molecular structure of compounds containing 2-morpholinoethyl isothiocyanate provides insights into their chemical properties (Akinade et al., 1986).

Biomedical Research

  • Antimicrobial and Anticancer Agents : Derivatives of 2-morpholinoethyl isothiocyanate have been designed and synthesized as antimicrobial and anticancer agents, showing significant activity in vitro (Liu et al., 2018).

  • Radiolabeling for Therapeutic Studies : Morpholinos, a DNA analogue containing 2-morpholinoethyl isothiocyanate, have been radiolabeled for potential use in therapeutic studies (Liu et al., 2003).

  • In Vitro Anticancer Properties : Research into 2-morpholinoethyl-substituted N-heterocyclic carbene complexes has revealed their potential in vitro anticancer properties (Aktaş et al., 2017).

properties

IUPAC Name

4-(2-isothiocyanatoethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2OS/c11-7-8-1-2-9-3-5-10-6-4-9/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDNSCXCXVQHBGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20212603
Record name 2-Morpholinoethyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20212603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Morpholinoethyl isothiocyanate

CAS RN

63224-35-1
Record name 2-Morpholinoethyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063224351
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Morpholinoethyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20212603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Morpholino)ethyl isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
A Arya, M Achoui, SC Cheah, SI Abdelwahab… - Evidence-based …, 2012 - hindawi.com
… Our results demonstrate that CACF contains various bioactive components such as 2-morpholinoethyl isothiocyanate which represents 29.04%. Isothiocyanates have been shown to …
Number of citations: 30 www.hindawi.com
R Nickisch, P Conen, SM Gabrielsen, MAR Meiera - pdfs.semanticscholar.org
1H-and 13C-and spectra were recorded on Bruker Avance DRX (500 MHz for 1H-and 126 MHz for 13C-NMR) or Bruker Ascend™ 400 (400 MHz for 1H-and 101 MHz for 13C-NMR). …
Number of citations: 0 pdfs.semanticscholar.org
A Arya, M Achoui, SC Cheah, SI Abdelwahab… - 2012 - academia.edu
… Our results demonstrate that CACF contains various bioactive components such as 2-morpholinoethyl isothiocyanate which represents 29.04%. Isothiocyanates have been shown to …
Number of citations: 2 www.academia.edu
I Celik, G Ayhan-Kilcigil, B Guven, Z Kara… - Polycyclic Aromatic …, 2023 - Taylor & Francis
… To a solution of acid hydrazide (1 mmol) in absolute ethanol:N,N-dimethylformamide (1:1) (4 mL) 2-piperidino/2-morpholinoethyl isothiocyanate (2.05 mmol) was added and stirred at …
Number of citations: 2 www.tandfonline.com
İ Celik, G Ayhan-Kılcıgil, B Guven, Z Kara… - European Journal of …, 2019 - Elsevier
In this study, a series of benzimidazoles bearing thiosemicarbazide chain or triazole and thiadiazole rings were designed and synthesized. Crystal and molecular structure of the …
Number of citations: 46 www.sciencedirect.com
NK Dogra, S Kumar, D Kumar - Journal of ethnopharmacology, 2020 - Elsevier
Ethnopharmacological relevance Vernonia anthelmintica (L.) Willd. (Asteraceae; Purple Fleabane) has a long history of traditional use for the management of several disorders related …
Number of citations: 24 www.sciencedirect.com
J Berdy - 2023 - matheo.uliege.be
Amaranthus retroflexus L., commonly known as redroot pigweed, is a well-known summer weed that poses significant challenges to multiple cropping ecosystems. Historically, intensive …
Number of citations: 0 matheo.uliege.be

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